Cas no 94089-18-6 (Butanamide,2,4-bis(acetyloxy)-N-[3-(acetyloxy)propyl]-3,3-dimethyl-, (2R)-)
94089-18-6 structure
Product Name:Butanamide,2,4-bis(acetyloxy)-N-[3-(acetyloxy)propyl]-3,3-dimethyl-, (2R)-
Numero CAS:94089-18-6
MF:C15H25NO7
MW:331.361505270004
CID:808931
PubChem ID:11681493
Update Time:2025-04-19
Butanamide,2,4-bis(acetyloxy)-N-[3-(acetyloxy)propyl]-3,3-dimethyl-, (2R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanamide,2,4-bis(acetyloxy)-N-[3-(acetyloxy)propyl]-3,3-dimethyl-, (2R)-
- D-PANTHENYL TRIACETATE
- UNISPHERES GP-555
- EINECS 302-118-0
- BUTANAMIDE, 2,4-BIS(ACETYLOXY)-N-(3-(ACETYLOXY)PROPYL)-3,3-DIMETHYL-, (R)-
- 94089-18-6
- BUTANAMIDE, 2,4-BIS(ACETYLOXY)-N-(3-(ACETYLOXY)PROPYL)-3,3-DIMETHYL-, (2R)-
- 3-[[(2R)-2,4-diacetyloxy-3,3-dimethylbutanoyl]amino]propyl acetate
- Panthenol triacetate, (+)-
- D-PANTHENYLTRIACETATE
- 4-((3-Acetoxypropyl)amino)-2,2-dimethyl-4-oxobutane-1,3-diyl diacetate
- (+)-panthenol triacetate
- PANTHENYL TRIACETATE
- 1206E8961B
- PANTHENOL TRIACETATE, (2R)-
- SCHEMBL20581947
- Q27251348
- UNII-1206E8961B
- LIPODERMA DPT
- DTXSID601315353
- DEXPANTHENOL TRIACETATE
- PANTHENYL TRIACETATE [INCI]
- RITAPAN TA
-
- Inchi: 1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20)/t13-/m0/s1
- Chiave InChI: IFYVAPPYWOMVDP-ZDUSSCGKSA-N
- Sorrisi: O(C(C)=O)[C@@H](C(NCCCOC(C)=O)=O)C(C)(C)COC(C)=O
Proprietà calcolate
- Massa esatta: 331.16310214g/mol
- Massa monoisotopica: 331.16310214g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 12
- Complessità: 445
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 108Ų
Proprietà sperimentali
- Densità: 1.131
- Punto di ebollizione: 471.9°Cat760mmHg
- Punto di infiammabilità: 239.2°C
- Indice di rifrazione: 1.461
- PSA: 108.00000
- LogP: 0.96770
Butanamide,2,4-bis(acetyloxy)-N-[3-(acetyloxy)propyl]-3,3-dimethyl-, (2R)- Letteratura correlata
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
94089-18-6 (Butanamide,2,4-bis(acetyloxy)-N-[3-(acetyloxy)propyl]-3,3-dimethyl-, (2R)-) Prodotti correlati
- 667-83-4(Pantothenyl ethyl ether)
- 667-84-5(DL-Ethyl-panthenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso